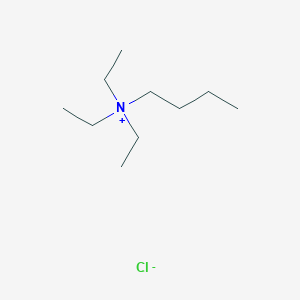
5-(4-Chlorophenyl)-3-methylisoxazole
Übersicht
Beschreibung
5-(4-Chlorophenyl)-3-methylisoxazole, also known as 4-Cl-3-MeOx, is a chemical compound that has been widely studied for its potential use in scientific research. It belongs to the isoxazole family of compounds and is known to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 5-(4-Chlorophenyl)-3-methylisoxazole is not fully understood. However, it is known to interact with the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. Specifically, it acts as a positive allosteric modulator, which means that it enhances the activity of these receptors in the presence of glutamate. This can lead to increased synaptic plasticity and improved learning and memory.
Biochemische Und Physiologische Effekte
In addition to its effects on glutamate receptors, 5-(4-Chlorophenyl)-3-methylisoxazole has been shown to have a variety of other biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which could have implications for the treatment of depression and other mood disorders. It has also been shown to have antioxidant properties, which could make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-Chlorophenyl)-3-methylisoxazole in lab experiments is its ability to selectively modulate the activity of glutamate receptors. This makes it a potentially useful tool for studying the role of glutamate in various neurological disorders. However, there are also some limitations to its use. For example, it has been shown to have some toxicity at high doses, which could limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-Chlorophenyl)-3-methylisoxazole. One area of interest is the development of new drugs based on its structure. Another area of interest is the use of 5-(4-Chlorophenyl)-3-methylisoxazole in combination with other compounds to achieve synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-Chlorophenyl)-3-methylisoxazole and its potential applications in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorophenyl)-3-methylisoxazole has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the ability to modulate the activity of glutamate receptors. This makes it a potentially useful tool for studying the role of glutamate in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRHGZPEXZURY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435278 | |
| Record name | 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-methylisoxazole | |
CAS RN |
4211-87-4 | |
| Record name | 5-(4-CHLOROPHENYL)-3-METHYLISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)
![7-Methyl-2-phenyl-imidazo[1,2-a][1,3,5]triazin-4-ylamine](/img/structure/B1625234.png)





![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride](/img/structure/B1625243.png)
![N-[Bis(methylthio)methylene]glycine ethyl ester](/img/structure/B1625244.png)


